molecular formula C8H6O6 B167546 1,3-Benzenedicarboperoxoic acid CAS No. 1786-87-4

1,3-Benzenedicarboperoxoic acid

Cat. No.: B167546
CAS No.: 1786-87-4
M. Wt: 198.13 g/mol
InChI Key: KXEMXOYVVPLGSD-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboperoxoic acid is a peroxoic acid derivative featuring two peroxycarboxylic acid groups (-COOOH) attached to the benzene ring at the 1,3-positions. Peroxoic acids are typically employed as oxidizing agents, polymerization initiators, or intermediates in organic synthesis due to their reactive peroxy groups .

Properties

CAS No.

1786-87-4

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

IUPAC Name

benzene-1,3-dicarboperoxoic acid

InChI

InChI=1S/C8H6O6/c9-7(13-11)5-2-1-3-6(4-5)8(10)14-12/h1-4,11-12H

InChI Key

KXEMXOYVVPLGSD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)OO)C(=O)OO

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OO)C(=O)OO

Other CAS No.

1786-87-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-Benzenedicarboperoxoic Acid (Di-tert-butyl diperoxyphthalate)

  • CAS Reference : Cross-referenced as Di-t-butyl diperoxyphthalate in .
  • Structure : Features two peroxy groups at the 1,2-positions, esterified with tert-butyl groups.
  • Applications : Commonly used as a radical initiator in polymer chemistry due to its thermal lability. The proximity of the peroxy groups in the 1,2-isomer may reduce stability compared to the 1,3-isomer, leading to faster decomposition under mild conditions.
  • Reactivity : The steric strain from adjacent peroxy groups likely increases sensitivity to heat and mechanical stress .

1,4-Benzenedicarboperoxoic Acid Dianhydride with Sulfuric Acid

  • CAS Number : 27797-30-4 () .
  • Formula : C₈H₆O₁₂S₂.
  • The anhydride linkage may confer higher thermal stability compared to non-anhydride peroxoic acids .

Structural and Reactivity Trends

  • Positional Isomerism: 1,3-Substitution: The meta-orientation of peroxy groups in 1,3-benzenedicarboperoxoic acid likely balances reactivity and stability, avoiding steric clashes (as in 1,2-isomers) while maintaining sufficient electron-withdrawing effects for oxidation reactions.

Data Tables

Table 1: Comparison of Benzenedicarboperoxoic Acid Derivatives

Compound CAS Number Molecular Formula Key Features Applications
1,3-Benzenedicarboperoxoic acid Not available C₈H₆O₈⁺ Meta-substituted peroxy groups Hypothetical: Oxidation reactions
1,2-Benzenedicarboperoxoic acid Cross-ref. C₁₆H₂₂O₆ Ortho-substituted, esterified Radical initiation
1,4-Benzenedicarboperoxoic acid dianhydride 27797-30-4 C₈H₆O₁₂S₂ Para-substituted, sulfuric anhydride Industrial catalysis

⁺Hypothetical formula based on analogous structures.

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